molecular formula C15H19N3O2 B14276177 Butyl (3-amino-5-phenyl-1H-pyrazol-4-yl)acetate CAS No. 138147-99-6

Butyl (3-amino-5-phenyl-1H-pyrazol-4-yl)acetate

Cat. No.: B14276177
CAS No.: 138147-99-6
M. Wt: 273.33 g/mol
InChI Key: HGHPUXWCKKKDKB-UHFFFAOYSA-N
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Description

Butyl (3-amino-5-phenyl-1H-pyrazol-4-yl)acetate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of the amino and phenyl groups in the structure of this compound makes it an interesting compound for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl (3-amino-5-phenyl-1H-pyrazol-4-yl)acetate typically involves the cyclization of hydrazine with a carbonyl compound, followed by esterification. One common method is the reaction of 3-amino-5-phenyl-1H-pyrazole with butyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Butyl (3-amino-5-phenyl-1H-pyrazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl (3-amino-5-phenyl-1H-pyrazol-4-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Butyl (3-amino-5-phenyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The presence of the amino and phenyl groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl (3-amino-5-phenyl-1H-pyrazol-4-yl)acetate is unique due to the presence of the butyl ester group, which can influence its solubility and reactivity.

Properties

CAS No.

138147-99-6

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

butyl 2-(3-amino-5-phenyl-1H-pyrazol-4-yl)acetate

InChI

InChI=1S/C15H19N3O2/c1-2-3-9-20-13(19)10-12-14(17-18-15(12)16)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H3,16,17,18)

InChI Key

HGHPUXWCKKKDKB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC1=C(NN=C1N)C2=CC=CC=C2

Origin of Product

United States

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